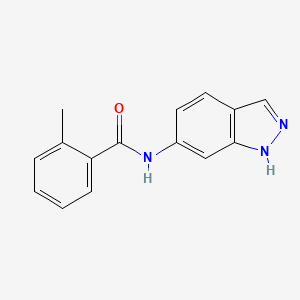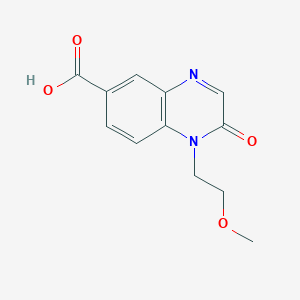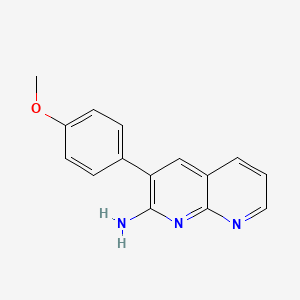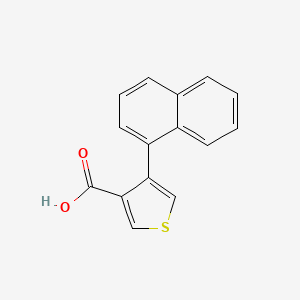![molecular formula C12H10ClN3O B11864723 4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11864723.png)
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve cyclization and chlorination to yield the final product .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing waste and environmental impact. The process involves precise control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.
Electrophilic Substitution: The furan ring can participate in electrophilic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine atom, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cellular signaling pathways.
Medicine: Explored for its anticancer properties, particularly as a scaffold for developing kinase inhibitors.
Industry: Utilized in the synthesis of pharmaceutical intermediates and other fine chemicals
Mécanisme D'action
The mechanism of action of 4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling processes that regulate cell growth, differentiation, and survival. This makes it a promising candidate for anticancer drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: Another pyrrolo[2,3-d]pyrimidine derivative with a tosyl group at the 7-position.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A simpler analog without the furan-2-ylmethyl and methyl groups
Uniqueness
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the furan-2-ylmethyl group enhances its potential as a kinase inhibitor, making it a valuable compound for medicinal chemistry research .
Propriétés
Formule moléculaire |
C12H10ClN3O |
|---|---|
Poids moléculaire |
247.68 g/mol |
Nom IUPAC |
4-chloro-7-(furan-2-ylmethyl)-6-methylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H10ClN3O/c1-8-5-10-11(13)14-7-15-12(10)16(8)6-9-3-2-4-17-9/h2-5,7H,6H2,1H3 |
Clé InChI |
CICNPLSIEHBPHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1CC3=CC=CO3)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol](/img/structure/B11864692.png)
![5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one](/img/structure/B11864706.png)
![(E)-6-Methyl-2-styrylbenzo[b]thiophene](/img/structure/B11864711.png)



